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Compound of Interest

Compound Name: 2,5-Dibromopyridin-3-ol

Cat. No.: B1389973 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-
Dibromopyridin-3-ol (CAS No. 13472-81-6), a key intermediate in pharmaceutical and

materials science research. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical

application and interpretation of this data, grounded in established scientific principles.

Structural Elucidation and the Tautomeric
Landscape
A critical aspect of characterizing 2,5-Dibromopyridin-3-ol is understanding its tautomeric

equilibrium. The molecule predominantly exists as its more stable keto tautomer, 3,5-Dibromo-

2(1H)-pyridinone. This structural preference is a consequence of the aromatic stabilization

gained in the pyridinone ring. Spectroscopic analysis will, therefore, primarily reflect the

structure of this pyridinone form.

Caption: Tautomeric equilibrium of 2,5-Dibromopyridin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural verification of organic molecules. For 3,5-

Dibromo-2(1H)-pyridinone, both ¹H and ¹³C NMR provide unambiguous evidence for its

structure.
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Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures the reproducibility and quality of NMR data.

Sample Preparation Dissolution
(5-10 mg in 0.6 mL DMSO-d6)

Weigh Sample Transfer to NMR TubeVortex to Homogenize Data Acquisition
(400 MHz Spectrometer)

Insert into Spectrometer Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Acquire FID Spectral AnalysisGenerate Spectrum

Click to download full resolution via product page

Caption: A typical workflow for NMR analysis.

The choice of a deuterated solvent like DMSO-d₆ is crucial as it solubilizes the compound and

provides a distinct solvent signal for reference. A 400 MHz or higher field spectrometer is

recommended for better signal dispersion.[1][2]

¹H NMR Spectroscopy
The proton NMR spectrum of 3,5-Dibromo-2(1H)-pyridinone is characterized by two signals in

the aromatic region and a broad signal for the N-H proton. The deshielding effect of the

bromine atoms and the pyridinone ring system significantly influences the chemical shifts.[3][4]

Table 1: Predicted ¹H NMR Data for 3,5-Dibromo-2(1H)-pyridinone

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 7.8 - 8.2 d ~2-3

H-6 7.5 - 7.9 d ~2-3

N-H 11.0 - 13.0 br s -

Causality: The protons at the C-4 and C-6 positions appear as doublets due to meta-coupling.

The broadness of the N-H signal is a result of quadrupole broadening and potential hydrogen

exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy
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The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework.

Five distinct signals are expected, with the carbonyl carbon being the most downfield.

Table 2: Predicted ¹³C NMR Data for 3,5-Dibromo-2(1H)-pyridinone

Carbon Predicted Chemical Shift (δ, ppm)

C-2 (C=O) 158 - 162

C-6 140 - 145

C-4 135 - 140

C-3 110 - 115

C-5 105 - 110

Expertise & Experience: The chemical shifts of the bromine-substituted carbons (C-3 and C-5)

are significantly influenced by the heavy atom effect of bromine, causing them to appear more

upfield than might be otherwise expected. The carbonyl carbon (C-2) resonates at a

characteristic downfield shift due to the strong deshielding effect of the double-bonded oxygen.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 3,5-

Dibromo-2(1H)-pyridinone is dominated by absorptions corresponding to the N-H and C=O

bonds.

Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a solid sample.

Sample Placement
(Solid on ATR crystal) Sample ScanBackground Scan

(Clean crystal)
Data Processing

(Baseline Correction)

Sample Introduction
(Direct insertion probe)

Ionization
(Electron Ionization, 70 eV)

Mass Analysis
(Quadrupole or TOF) Detection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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